molecular formula C17H24BrN3O3 B11555713 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(butan-2-yl)butanamide

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(butan-2-yl)butanamide

Cat. No.: B11555713
M. Wt: 398.3 g/mol
InChI Key: QYYVRADCSLJJOF-DEDYPNTBSA-N
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Description

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(BUTAN-2-YL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a bromo-substituted phenoxy group and an acetamido-imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(BUTAN-2-YL)BUTANAMIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This is followed by the reaction with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid.

    Acetamido Formation: The phenoxyacetic acid derivative is then reacted with acetic anhydride to form the acetamido intermediate.

    Imino Linkage Formation: The acetamido intermediate undergoes a condensation reaction with butan-2-ylamine to form the imino linkage.

    Final Coupling: The final step involves coupling the imino intermediate with butanamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(BUTAN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the bromo group or reduce the imino linkage.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogen replacing the bromo group or imino linkage.

    Substitution: Substituted derivatives with new functional groups replacing the bromo group.

Scientific Research Applications

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(BUTAN-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(BUTAN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The bromo-substituted phenoxy group may interact with enzymes or receptors, altering their activity. The acetamido-imino linkage can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-4-methylphenoxy)acetic acid: Shares the phenoxyacetic acid backbone but lacks the acetamido-imino linkage.

    N-(Butan-2-yl)butanamide: Contains the butanamide structure but lacks the phenoxy and acetamido-imino groups.

    4-Methylphenol: The starting material for the synthesis, lacking the bromo and acetamido-imino modifications.

Uniqueness

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(BUTAN-2-YL)BUTANAMIDE is unique due to its combination of a bromo-substituted phenoxy group and an acetamido-imino linkage. This structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C17H24BrN3O3

Molecular Weight

398.3 g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-butan-2-ylbutanamide

InChI

InChI=1S/C17H24BrN3O3/c1-5-12(3)19-16(22)9-13(4)20-21-17(23)10-24-15-7-6-11(2)8-14(15)18/h6-8,12H,5,9-10H2,1-4H3,(H,19,22)(H,21,23)/b20-13+

InChI Key

QYYVRADCSLJJOF-DEDYPNTBSA-N

Isomeric SMILES

CCC(C)NC(=O)C/C(=N/NC(=O)COC1=C(C=C(C=C1)C)Br)/C

Canonical SMILES

CCC(C)NC(=O)CC(=NNC(=O)COC1=C(C=C(C=C1)C)Br)C

Origin of Product

United States

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